molecular formula C20H29N3O2 B2820250 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile CAS No. 1424355-15-6

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile

Cat. No.: B2820250
CAS No.: 1424355-15-6
M. Wt: 343.471
InChI Key: FGUIQOFMFQYJKS-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure comprising:

  • Prop-2-enenitrile backbone: A conjugated system with a nitrile group, enhancing electrophilicity and reactivity.
  • 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl substituent: A substituted pyrrole ring with a polar 2-methoxyethyl group and two methyl groups, likely influencing solubility and steric interactions.

Properties

IUPAC Name

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-16-13-18(17(2)23(16)11-12-25-3)14-19(15-21)20(24)22-9-7-5-4-6-8-10-22/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUIQOFMFQYJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the formation of the azocane ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The nitrile group is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to analogs from the Enamine Building Blocks Catalogue ():

Compound Name Core Structure Substituents on Pyrrole Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Azocane-carbonyl + enenitrile 1-(2-Methoxyethyl)-2,5-dimethyl C₂₁H₂₈N₄O₂ 376.48 Not provided
2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide Benzofuran + enamide 1-(2-Methoxyethyl)-2,5-dimethyl C₂₃H₂₆N₄O₃ 418.48 1095360-28-3
2-(Azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile Azetidine-carbonyl + enenitrile 1-Cyclopropyl-2,5-dimethyl C₁₆H₁₉N₃O 269.35 1119382-59-0

Functional Group Analysis

Azocane vs. Azetidine Rings: The 8-membered azocane in the target compound offers greater flexibility and a larger surface area for interactions compared to the 4-membered azetidine in the analog (C₁₆H₁₉N₃O). This may enhance binding to proteins with extended hydrophobic pockets .

Pyrrole Substituents: The 2-methoxyethyl group (target compound and C₂₃H₂₆N₄O₃) introduces polarity, improving aqueous solubility. In contrast, the cyclopropyl group (C₁₆H₁₉N₃O) is lipophilic, favoring membrane permeability but limiting solubility .

Backbone Functionality :

  • The enenitrile group (target compound and C₁₆H₁₉N₃O) is electron-deficient, making it a Michael acceptor for nucleophilic attack. The enamide in C₂₃H₂₆N₄O₃ offers hydrogen-bonding capability via the amide NH, enhancing target binding specificity .

Inferred Physicochemical Properties

Property Target Compound C₂₃H₂₆N₄O₃ C₁₆H₁₉N₃O
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (polar due to benzofuran) ~4.1 (highly lipophilic)
Solubility Moderate (methoxyethyl aids solubility) Low (bulky benzofuran reduces solubility) Very low (cyclopropyl increases hydrophobicity)
Reactivity High (nitrile electrophilicity) Moderate (amide stabilizes structure) High (strained azetidine)

Biological Activity

The compound 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile
  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 270.32 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular systems.
  • Antiproliferative Effects : Research has shown that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. The presence of the pyrrole moiety is particularly noteworthy for its role in biological activity.
  • Enzyme Inhibition : The nitrile group is known to interact with various enzymes, potentially serving as an inhibitor for specific targets involved in metabolic pathways.

Pharmacological Effects

The pharmacological effects observed in studies include:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Properties : Similar compounds have been reported to modulate inflammatory pathways, indicating that this compound may also possess anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
AntiproliferativeInhibits proliferation in cancer cells
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Table 2: Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Antiproliferative Activity
2-(azocane-1-carbonyl)-3-[...]-prop-2-enenitrile270.32Yes
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol...300.34Yes
Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)137.18Moderate

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds structurally similar to 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile :

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of pyrrole exhibited significant cytotoxicity against human breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction mediated by oxidative stress .
  • Evaluation of Anti-inflammatory Effects :
    • Research indicated that similar compounds could inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines. This suggests a potential therapeutic role for the compound in treating inflammatory diseases .
  • In Vivo Studies :
    • Animal model studies demonstrated that administration of pyrrole derivatives led to reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents .

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